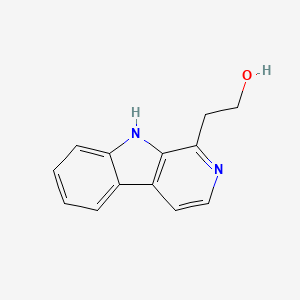

2-(9H-beta-Carbolin-1-yl)ethanol

Description

General Overview of Beta-Carboline Alkaloids in Scientific Research

Beta-carboline alkaloids are a large and diverse group of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole core structure. mdpi.comcrimsonpublishers.com These alkaloids are widely distributed in nature, found in various plants, marine organisms, insects, and even within human tissues and bodily fluids. mdpi.comnih.gov Their presence in foodstuffs and tobacco smoke has also been documented. nih.gov

The scientific community has shown significant interest in beta-carboline alkaloids due to their wide spectrum of biological and pharmacological activities. nih.govresearchgate.net Research has demonstrated their ability to interact with a variety of biological targets. These interactions include intercalating into DNA, inhibiting crucial enzymes like cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidase (MAO), and modulating the activity of neurotransmitter receptors such as benzodiazepine (B76468) and serotonin (B10506) receptors. nih.govresearchgate.netnih.gov

This molecular versatility translates into a broad range of observed pharmacological properties, including antitumor, antiviral, antimicrobial, antiparasitic, anti-inflammatory, and neuropharmacological effects. nih.govresearchgate.netnih.gov The unique planar, tricyclic structure of the beta-carboline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be readily modified to interact with multiple biological targets. crimsonpublishers.comresearchgate.net

Table 1: Major Classes and Research Interest in Beta-Carboline Alkaloids

| Class | Structural Feature | Key Research Areas | Example Compounds |

|---|---|---|---|

| Fully Aromatic β-Carbolines | Unsaturated pyridine (B92270) ring | Antitumor, Antiviral, MAO Inhibition | Harman (B1672943), Norharman |

| Dihydro-β-Carbolines | Partially saturated pyridine ring | Neuropharmacology, MAO Inhibition | Harmaline |

| Tetrahydro-β-Carbolines | Fully saturated pyridine ring | Anxiolytic, Anticonvulsant | Tetrahydro-β-carboline |

Significance of 2-(9H-beta-Carbolin-1-yl)ethanol as a Research Scaffold and its Biological Relevance

Within this promising class of compounds, this compound stands out due to the presence of an ethanol (B145695) group at the C1 position of the beta-carboline skeleton. This substitution is significant because modifications at this position have been shown to greatly influence the biological activity of the resulting derivatives. ias.ac.in

The core structure of this compound makes it a valuable building block, or research scaffold, for the synthesis of more complex and potentially more potent therapeutic agents. The hydroxyl group of the ethanol substituent offers a reactive site for various chemical transformations, such as oxidation to a carbonyl compound or substitution with other functional groups, allowing for the creation of diverse molecular libraries for drug screening.

The beta-carboline core itself allows the molecule to interact with various biological targets, and the ethanol side chain can further refine this activity. Research into derivatives has pointed towards a range of potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. For instance, the planar beta-carboline structure is known to facilitate intercalation into DNA, a mechanism relevant to anticancer activity, while interactions with brain receptors underpin its neuropharmacological potential. nih.gov The development of novel synthetic methods, such as one-pot procedures, has made 1-substituted beta-carbolines like this one more accessible for extensive research. ias.ac.in

Historical Context of Beta-Carboline Research Relevant to the Compound

The history of beta-carboline research is rooted in the study of natural products. The first beta-carboline alkaloids, harmine (B1663883) and harmaline, were isolated in the 19th century from the seeds of Peganum harmala (Syrian rue). wikipedia.orgwikipedia.org J. Fritzsche first isolated and named harmine in 1848, following Fr. Göbel's isolation of harmaline in 1837. wikipedia.org These discoveries laid the groundwork for investigating the psychoactive and medicinal properties of plants used in traditional ceremonies, such as Ayahuasca. lithub.com The correct chemical structures of these compounds were eventually elucidated in 1927. wikipedia.org

A pivotal moment in the synthesis of beta-carbolines, and therefore for compounds like this compound, was the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler. wikipedia.orgdepaul.edu This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline. wikipedia.orgnumberanalytics.com This method remains a cornerstone in the synthesis of a vast array of beta-carboline derivatives and is crucial for creating the core scaffold. capes.gov.br

Early pharmacological studies focused on the neurological effects of these alkaloids. In the 1950s, it was discovered that harmala alkaloids are potent inhibitors of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like dopamine (B1211576). lithub.com This discovery opened up new avenues for research into their potential use in neurological and psychiatric conditions. nih.gov Over the decades, research has expanded dramatically, with scientists continuously exploring the synthesis of novel derivatives and their diverse biological activities, from anticancer to antimicrobial applications. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-pyrido[3,4-b]indol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-8-6-12-13-10(5-7-14-12)9-3-1-2-4-11(9)15-13/h1-5,7,15-16H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWCOPIJKAFODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145528 | |

| Record name | 2-(9H-beta-Carbolin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102828-03-5 | |

| Record name | 2-(9H-beta-Carbolin-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102828035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(9H-beta-Carbolin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 9h Beta Carbolin 1 Yl Ethanol

Direct Synthetic Routes to 2-(9H-beta-Carbolin-1-yl)ethanol

The direct synthesis of this compound can be accomplished by reacting beta-carboline derivatives with specific reagents. A primary method involves the reaction with ethylene (B1197577) oxide or ethylene glycol. This process is typically conducted under basic conditions to promote the necessary nucleophilic attack.

Key Reaction Conditions and Catalytic Systems

The synthesis is generally performed in the presence of a base, which is crucial for facilitating the reaction.

Table 1: Key Reaction Conditions and Catalytic Systems

| Parameter | Details |

|---|---|

| Catalyst/Base | Sodium hydroxide (B78521) or potassium carbonate |

| Solvent | Typically a polar aprotic solvent |

| Temperature | Controlled, specific temperature ranges are proprietary |

| Atmosphere | Often an inert atmosphere (e.g., nitrogen, argon) to prevent side reactions |

Precursor Compounds and Reagent Utilization

The selection of appropriate precursors and reagents is fundamental to the success of the synthesis.

Table 2: Precursor Compounds and Reagent Utilization

| Compound/Reagent | Role |

|---|---|

| Beta-carboline derivative | Starting material containing the core heterocyclic structure |

| Ethylene oxide or Ethylene glycol | Source of the ethanol (B145695) group to be added at the C-1 position |

| Base (e.g., NaOH, K2CO3) | Facilitates the nucleophilic attack |

Construction of the Beta-Carboline Core

The synthesis of the beta-carboline framework is a critical aspect of producing this compound and its derivatives. Two significant methods for this are the Pictet-Spengler cyclization and electrochemical synthesis.

Pictet-Spengler Cyclization and its Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-beta-carbolines, which can then be oxidized to form the aromatic beta-carboline core. nih.govnih.govresearchgate.net This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone in the presence of an acid catalyst. nih.govrsc.org The resulting imine intermediate undergoes an intramolecular cyclization to yield the tetrahydro-β-carboline. rsc.org

Commonly employed acidic catalysts include hydrochloric acid, trifluoroacetic acid (TFA), and even solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) which can act as both solvent and catalyst. nih.govrsc.org Variants of this reaction have been developed to improve yields and stereoselectivity, including the use of microwave irradiation and various catalytic systems. acs.orgnih.gov For instance, the reaction can be carried out under metal-free conditions with excellent functional group tolerance. rsc.org The subsequent oxidation of the tetrahydro-β-carboline to the fully aromatic β-carboline can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4) or through catalytic dehydrogenation. nih.gov

Electrochemical Synthesis Approaches to the Beta-Carboline Skeleton

A novel and environmentally friendly approach to synthesizing the beta-carboline skeleton is through electrochemical methods. acs.org This technique often utilizes deep eutectic solvents (DESs) and can be performed in a one-pot, two-step reaction. acs.org The process typically involves the electrochemical reaction of tryptamine with an aldehyde under optimized conditions, including constant current, specific temperatures, and electrolytes. acs.org This green chemistry approach reduces the need for hazardous reagents and simplifies the workup procedure. acs.org

Functionalization and Derivatization at C-1 Position

The C-1 position of the beta-carboline ring is a primary site for functionalization and derivatization to create a diverse library of compounds. One effective method for C-1 functionalization is through a metalation-cross-coupling sequence. For example, N-Boc protected norharman can be metalated at the C-1 position using a Knochel-Hauser base (TMPMgCl·LiCl). nih.gov The resulting organozinc species can then undergo a Negishi cross-coupling reaction with various aryl or heteroaryl bromides. nih.gov This one-pot reaction allows for the rapid diversification of the beta-carboline scaffold. nih.gov

Another powerful tool for C-1 derivatization is the Suzuki cross-coupling reaction. acs.org A common precursor, such as a triflate-substituted beta-carboline, can be coupled with a wide range of aryl boronic acids. acs.org This method has been successfully used to synthesize a library of 1-aryl-β-carbolines. acs.org The reaction conditions typically involve a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand in the presence of a base. acs.org

Furthermore, transition-metal-catalyzed C-H bond functionalization offers a direct way to introduce various substituents at the C-1 position. nih.gov For instance, chelation-assisted palladium-catalyzed C-H arylation of hexahydro-β-carboline with aryl boron reagents can selectively functionalize the C-1 position. nih.gov

Strategies for Incorporating the Ethanol Moiety

The introduction of the 2-hydroxyethyl group at the C1 position of the β-carboline nucleus is a critical step in the synthesis of this compound. Several strategies have been developed to achieve this functionalization.

One direct approach involves the reaction of a suitable β-carboline precursor with a two-carbon electrophile. For instance, the synthesis can be accomplished by reacting β-carboline derivatives with reagents like ethylene oxide or ethylene glycol. This reaction is typically performed in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack from a carbanionic form of the C1-position of the β-carboline onto the electrophilic reagent.

Alternatively, functionalization at the 1-position can be achieved through nucleophilic substitution using 2-chloroethanol. This method requires a pre-existing β-carboline with a suitable leaving group at the C1 position or the generation of a nucleophilic C1-center.

A more versatile and common strategy involves building the β-carboline ring system with the ethanol moiety already incorporated in one of the precursors. The Pictet-Spengler reaction is a cornerstone for constructing the β-carboline core. numberanalytics.comwikipedia.org In the context of synthesizing the target molecule, this could involve the condensation of tryptamine or a derivative with an aldehyde that contains a protected two-carbon alcohol function. For example, reacting tryptamine with an aldehyde such as 3,3-dimethoxypropanal would lead to a tetrahydro-β-carboline intermediate. Subsequent oxidation and deprotection steps would yield the desired this compound.

Table 1: Key Reagents for Ethanol Moiety Incorporation

| Reagent | Reaction Type | Role |

|---|---|---|

| Ethylene Oxide | Nucleophilic Addition | Provides the two-carbon ethanol chain. |

| Ethylene Glycol | Nucleophilic Addition | Alternative source for the ethanol chain. |

| 2-Chloroethanol | Nucleophilic Substitution | Functionalizes the C1 position. |

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for modification, leading to a wide array of analogues and derivatives. These modifications can be made to the ethanol side chain or various positions on the tricyclic β-carboline system.

Derivatization of the Ethanol Moiety: The hydroxyl group of the ethanol side chain is a prime target for chemical modification.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, yielding 1-formyl-β-carboline or β-carboline-1-carboxylic acid derivatives, respectively.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, to produce a variety of C1-ethyl-functionalized analogues.

Modification of the β-Carboline Core: The β-carboline scaffold itself can be derivatized at several positions, most notably C1, C3, C4, and N9.

C1-Position Analogues: The foundational Pictet-Spengler reaction allows for great diversity at the C1 position by simply varying the aldehyde component. astu.edu.etnih.gov For example, using different aromatic aldehydes leads to a series of 1-aryl-tetrahydro-β-carbolines. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to synthesize 1-aryl-β-carbolines from a common 1-triflate-β-carboline precursor. acs.org

C3-Position Analogues: The C3 position is often functionalized starting from tryptophan or its esters, which contain a carboxylic acid group that becomes the C3-substituent in the tetrahydro-β-carboline product of the Pictet-Spengler reaction. mdpi.com This carboxyl group can then be converted into amides, esters, or other functionalities. mdpi.com

C4-Position Analogues: A versatile triflate intermediate has been used to introduce substituents at the C4 position via cross-coupling reactions like the Sonogashira reaction, enabling the synthesis of complex alkaloids such as brevicolline. beilstein-journals.org

N9-Position Analogues: The indole (B1671886) nitrogen (N9) can be functionalized, for instance, through alkylation using reagents like methyl iodide in the presence of a base, or protected with groups like Boc (tert-butyloxycarbonyl). nih.gov

Table 2: Selected Synthetic Strategies for β-Carboline Analogue Synthesis

| Strategy | Target Position | Key Reagents/Catalysts | Resulting Analogues | Citations |

|---|---|---|---|---|

| Pictet-Spengler Reaction | C1 | Various aldehydes | 1-Substituted tetrahydro-β-carbolines | astu.edu.et, nih.gov |

| Suzuki Cross-Coupling | C1 | Aryl boronic acids, Pd catalyst | 1-Aryl-β-carbolines | acs.org |

| Amide Coupling | C3 | Tryptophan-derived carboxylates, amines | 3-Amido-β-carbolines | mdpi.com |

| Sonogashira Coupling | C4 | 1-Methyl-9H-β-carbolin-4-yl triflate, alkynes | C4-Alkynyl-β-carbolines | beilstein-journals.org |

| Buchwald–Hartwig Amination | C3, C6 | Aryl halides, amines, Pd catalyst | 3,6-Disubstituted β-carbolines | rsc.org |

Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. The synthesis of the β-carboline scaffold, the core of this compound, has been a focus of green chemistry innovations. researchgate.netacs.org

Key strategies include:

Green Solvents: The Pictet-Spengler reaction, traditionally carried out in organic solvents, has been successfully performed in greener alternatives. Water, in the presence of a natural acid like citric acid, has been shown to be an effective medium for the synthesis of tetrahydro-β-carbolines. samipubco.com Deep eutectic solvents (DESs) have also been employed for the electrochemical synthesis of these compounds, reducing the need for volatile and hazardous solvents. acs.org Furthermore, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both a recyclable solvent and a catalyst, simplifying workup procedures and minimizing waste. rsc.org

Alternative Catalysts: Efforts have been made to replace hazardous and corrosive acid catalysts. Green alternatives include natural catalysts, organocatalysts like o-benzenedisulfonimide, and heterogeneous catalysts such as Fe(III)-montmorillonite, which can often be recovered and reused. researchgate.netsamipubco.com

Energy-Efficient Methods: The use of microwave and ultrasonic irradiation has been explored to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netacs.org

Atom Economy: A patent describes a method where tetrahydro-β-carboline-3-carboxylic acid (from a Pictet-Spengler reaction) is oxidized and decarboxylated using hydrogen peroxide, a green oxidizing agent, to produce the β-carboline core, aligning with the principles of atom economy and environmental safety. google.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for β-Carboline Synthesis

| Feature | Conventional Method | Green Chemistry Approach | Citations |

|---|---|---|---|

| Solvent | Protic/Aprotic organic solvents (e.g., Toluene, DMF) | Water, Deep Eutectic Solvents (DESs), HFIP | acs.org, samipubco.com, rsc.org, mdpi.com |

| Catalyst | Strong mineral acids (e.g., HCl), PPA | Citric acid, Fe(III)-montmorillonite, Organocatalysts | samipubco.com, researchgate.net, mdpi.com |

| Oxidant | KMnO₄, Lead(IV) acetate | Hydrogen peroxide, Molecular oxygen, DDQ | ljmu.ac.uk, google.com, researchgate.net |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation | acs.org, researchgate.net |

| Workup | Solvent extraction, Chromatography | Simple filtration, Distillation and reuse of solvent | samipubco.com, rsc.org |

Mechanistic Investigations of 2 9h Beta Carbolin 1 Yl Ethanol S Biological Activities

Interactions with Enzyme Systems

The β-carboline scaffold is a privileged structure that enables interaction with the active or allosteric sites of numerous enzymes, leading to modulation of their activity. The nature and position of substituents on the tricyclic ring system play a critical role in determining the potency and selectivity of these interactions.

β-carbolines are well-documented as potent, reversible inhibitors of monoamine oxidase (MAO), particularly the MAO-A isoform. MAO-A is a key enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine.

The inhibition mechanism is typically competitive, with the β-carboline molecule binding to the active site of the enzyme. Studies on various β-carboline derivatives, such as harmine (B1663883) and harman (B1672943), show that they interact with the covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor within the MAO-A active site, inducing spectral changes that correlate with inhibition efficacy. nih.govnih.gov The planar, tricyclic structure of the β-carboline ring system is crucial for this interaction.

Structure-activity relationship studies have demonstrated that substituents significantly influence potency. For instance, a methyl group at the C1 position and a methoxy (B1213986) group at the C7 position generally increase the inhibitory potency against MAO-A. nih.govmdpi.com While specific inhibitory data for 2-(9H-beta-Carbolin-1-yl)ethanol against MAO are not detailed in the reviewed literature, its core structure suggests a high likelihood of MAO-A inhibitory activity.

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription by introducing transient strand breaks. nih.gov Certain β-carbolines have been shown to interfere with the function of these enzymes, a mechanism that contributes to their cytotoxic effects.

Research on the β-carbolines harman and norharman demonstrates that they can inhibit the activity of DNA topoisomerase I. The proposed mechanism for some related compounds involves intercalation into the DNA helix, which can interfere with the enzyme's ability to bind to its DNA substrate and carry out its catalytic function. The inhibitory effect of these simple β-carbolines on topoisomerase II is generally much lower than on topoisomerase I. Harmaline, a dihydro-β-carboline, has also been noted for its ability to inhibit human DNA topoisomerase I activity. While direct modulation of topoisomerases by this compound has not been specifically reported, its structural similarity to known inhibitors like harman suggests potential for similar activity.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The β-carboline structure has proven to be a viable scaffold for developing potent kinase inhibitors.

Cyclin-Dependent Kinases (CDK): CDKs are key regulators of the cell cycle. The natural β-carboline harmine has been identified as a specific inhibitor of CDK1, CDK2, and CDK5 in an ATP-competitive manner. Other synthetic derivatives have also been shown to be potent and specific inhibitors of CDKs, with the degree of aromaticity and substituent positioning being important for activity. Furthermore, some β-carboline dimers have been found to block the interaction between Cyclin-A2 (CCNA2) and CDK2, leading to cell cycle arrest.

Polo-like Kinases (PLK): PLKs are essential for proper execution of mitosis, and PLK1 is considered an attractive anticancer target. A series of synthetic β-carboline derivatives have been identified as new, potent, and selective inhibitors of PLK1, PLK2, and PLK3 in vitro. mdpi.com These compounds were shown to induce G2/M and S phase cell cycle arrest and trigger apoptosis in cancer cell lines, consistent with PLK1 inhibition. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Kinase and Cdc-like Kinase (CLK): In the reviewed scientific literature, there is a lack of prominent studies demonstrating direct inhibitory activity of β-carboline derivatives, including this compound, against EGFR kinase or Cdc-like kinases (CLKs). Research into inhibitors for these specific kinase families has largely focused on other chemical scaffolds.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. Several β-carboline alkaloids have been assessed for their ability to inhibit these enzymes.

Studies indicate that β-carbolines generally display more potent inhibition against AChE than BChE. The natural alkaloid harmane was identified as a potent selective AChE inhibitor. The presence and position of substituents on the β-carboline ring are critical for inhibitory activity. For instance, harmine is a more potent inhibitor of both enzymes than its dihydro-analog harmaline.

The table below summarizes the inhibitory activities of several common β-carboline alkaloids against AChE and BChE.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| Harmane | 7.11 | 76.91 |

| Harmine | 8.35 | 48.36 |

| Harmaline | 10.56 | 101.78 |

| Harmol | 21.58 | 6.21 |

| Harmalol | 26.66 | 8.96 |

| Data sourced from a 2013 study on β-carboline and quinoline (B57606) alkaloids. |

Malate (B86768) synthase is a key enzyme of the glyoxylate (B1226380) cycle, which is essential for microorganisms, including pathogenic fungi like Paracoccidioides species, to utilize two-carbon compounds for growth. As this enzyme is absent in humans, it represents an attractive target for novel antifungal agents.

Research has identified the β-carboline moiety as a key structural feature for the inhibition of malate synthase. Molecular docking studies suggest that the amphipathic nature of these compounds, combined with the β-carboline core, allows for stable binding within the enzyme's active site. This indicates that β-carboline derivatives, likely including this compound, could possess antifungal properties through the mechanism of malate synthase inhibition.

Receptor Binding and Modulation

In addition to enzyme inhibition, the β-carboline framework facilitates binding to a variety of neurotransmitter receptors, leading to complex modulation of neuronal signaling.

The most extensively studied interaction is with the GABA-A receptor , specifically at the benzodiazepine (B76468) (BZD) binding site. Depending on the specific substitutions on the β-carboline ring, these compounds can elicit a full spectrum of activity. They can act as:

Agonists: Enhancing the effect of GABA, similar to benzodiazepines.

Antagonists: Blocking the effects of both agonists and inverse agonists without affecting the receptor itself (e.g., flumazenil, though not a carboline, is the classic example).

Inverse Agonists: Binding to the BZD site and producing effects opposite to those of agonists, thereby reducing GABA-stimulated chloride conductance.

β-carbolines also demonstrate significant affinity for imidazoline (B1206853) receptors , particularly the I2 subtype. In many cases, the affinity for I2 sites is substantially higher than for other receptor targets.

Finally, binding to serotonin (5-HT) receptors has also been documented. Various β-carbolines bind with modest affinity to 5-HT2A and 5-HT2C receptors. This interaction is thought to contribute to some of the psychopharmacological effects of certain β-carbolines, such as harmaline. In contrast, they typically display little to no affinity for 5-HT1A or dopamine (B1211576) D2 receptors.

While specific receptor binding affinities for this compound are not available, its core structure strongly suggests it would engage in these characteristic β-carboline-receptor interactions.

Serotonin Receptor Interactions (e.g., 5-Hydroxytryptamine Receptor Subtypes)

Specific studies detailing the binding affinities and functional activities of this compound at various 5-hydroxytryptamine (serotonin) receptor subtypes are not prominently available in the reviewed literature. The broader class of β-carboline alkaloids has been a subject of interest for their ability to interact with serotonin receptors. acs.orgnih.gov For instance, different substituted β-carbolines have been shown to possess varying affinities for 5-HT₂A and 5-HT₂C receptors. acs.org The nature and position of substituents on the β-carboline ring structure are known to significantly influence the binding profile and selectivity for different serotonin receptor subtypes. acs.org Given this context, investigation into the specific serotonergic activity of the 1-ethanol substituted β-carboline is a logical area for future research.

Benzodiazepine Receptor Ligand Studies

Detailed ligand binding studies for this compound at benzodiazepine receptors have not been specifically reported in the accessible scientific literature. The β-carboline framework is historically significant for its interaction with the benzodiazepine binding site on the GABA-A receptor, with different derivatives exhibiting a spectrum of activities from agonist to inverse agonist. This relationship has spurred the synthesis and evaluation of numerous β-carboline derivatives to understand the structural requirements for specific pharmacological effects at this site. nih.gov

Other Neurotransmitter Receptor Systems

Comprehensive screening data for this compound against other neurotransmitter receptor systems, such as dopamine or opioid receptors, is not specifically documented. Research into other β-carbolines has occasionally revealed activity at other receptors; for example, certain 1-aryl-β-carbolines have shown binding affinity for dopamine D₁ and μ-opioid receptors, highlighting that the pharmacological profile of this class of compounds can extend beyond serotonin and benzodiazepine receptors. acs.org

Nucleic Acid Interactions

DNA Intercalation Studies

While the planar, aromatic tricycle of the β-carboline ring system suggests a potential for DNA intercalation, specific studies confirming and characterizing this interaction for this compound are not found in the reviewed literature. DNA intercalation is a known mechanism for other β-carboline alkaloids, where the flat ring structure inserts between the base pairs of the DNA double helix. mdpi.com This interaction can lead to various cellular consequences and is a mechanism of action for several anti-tumor agents. mdpi.com The specific influence of the 1-yl-ethanol substituent on this potential intercalating ability remains to be elucidated.

DNA Damage Induction and Repair Pathway Involvement

There is no specific evidence in the reviewed scientific literature to suggest that this compound induces DNA damage or to detail its involvement with DNA repair pathways. The study of how various compounds cause DNA damage and how cells repair this damage is critical for understanding mutagenesis and carcinogenesis. For some β-carbolines, their biological effects are linked to their ability to interfere with DNA integrity or repair processes, such as the inhibition of DNA topoisomerases or DNA excision repair.

Cellular and Molecular Mechanisms (In Vitro Preclinical Focus)

Apoptosis Induction Pathways

Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

Disruption of the cell cycle is another critical anti-proliferative strategy. Many β-carboline compounds are known to interfere with cell cycle progression, leading to arrest at various phases, such as G0/G1 or G2/M. This allows time for DNA repair or, if the damage is too severe, can trigger apoptosis. Research on β-carboline dimers has demonstrated that they can cause cell cycle arrest at the S phase in sarcoma cells by interacting with Cyclin-A2, which prevents its binding to CDK2. nih.gov While these findings highlight a common mechanism for this class of compounds, specific data on how this compound affects cell cycle checkpoints is currently lacking.

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a double-edged sword in cellular biology. While high levels of ROS can cause oxidative stress and damage to lipids, proteins, and DNA, leading to cell death, some cancer therapies utilize ROS generation as a mechanism to kill tumor cells. Some related compounds, such as 1,2,3,4-tetrahydro-β-carboline derivatives, have been investigated as ROS inducers for their bactericidal effects. nih.gov Reactive carbonyl species, a type of RCS, are known to be produced from the oxidation of various molecules, including carbohydrates and lipids. nih.gov However, there is no specific information available detailing whether this compound induces or scavenges reactive oxygen species.

Angiogenesis Modulation (e.g., VEGF-A/VEGFR2 and TGF-β signaling pathways)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Modulating this process is a key target in cancer therapy. The vascular endothelial growth factor (VEGF) and its receptor VEGFR2 are central players in stimulating angiogenesis. nih.gov Transforming growth factor-beta (TGF-β) has a more complex, context-dependent role, sometimes promoting and sometimes inhibiting angiogenesis. Some β-carboline derivatives have shown anti-angiogenic properties. For example, the derivative B-9-3 was found to inhibit tube formation in human umbilical vascular endothelial cells (HUVEC), suggesting an anti-angiogenic effect. nih.gov Moderate levels of ethanol (B145695) have been shown to induce VEGF expression and stimulate angiogenesis. nih.gov The specific effect of this compound on these signaling pathways remains to be investigated.

Anti-proliferation Mechanisms in Cancer Cell Lines

The anti-proliferative activity of β-carboline alkaloids is a subject of significant interest. The general mechanism of action for this class of compounds involves interaction with molecular targets like enzymes and receptors, leading to the inhibition of cancer cell proliferation. Various β-carboline derivatives and hybrids have been synthesized and shown to possess potent anti-proliferative effects against a range of human cancer cell lines. nih.gov These effects are often attributed to mechanisms such as DNA intercalation and inhibition of enzymes like topoisomerases and kinases. nih.govnih.gov The semi-synthetic β-carboline derivative B-9-3, for instance, exhibits a strong anti-proliferative effect against human lung, breast, and colorectal carcinoma cell lines. nih.gov While it is plausible that this compound shares some of these anti-proliferative properties, specific studies on its activity in different cancer cell lines and the underlying mechanisms are needed.

Table 1: Anti-proliferative Activity of a Related β-Carboline Derivative

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| B-9-3 | Human Lung Cancer | Anti-proliferative | nih.gov |

| B-9-3 | Human Breast Cancer | Anti-proliferative | nih.gov |

| B-9-3 | Human Colorectal Carcinoma | Anti-proliferative | nih.gov |

This table shows data for a related compound due to the lack of specific data for this compound.

Inhibition of Cell Migration

The inhibition of cancer cell migration is a crucial step in preventing metastasis, the primary cause of cancer-related mortality. Some β-carboline derivatives have been shown to inhibit this process. For example, the compound B-9-3 was found to inhibit the migration of cancer cells in a concentration-dependent manner. nih.gov Similarly, other natural compounds like perillyl alcohol have been shown to suppress the invasion and migration of hepatoma cells. nih.gov The potential for this compound to inhibit cell migration has not been specifically reported.

Structure Activity Relationship Sar Studies of 2 9h Beta Carbolin 1 Yl Ethanol and Its Derivatives

Impact of Substituents at the Ethanol (B145695) Moiety (e.g., Hydrophobicity)

The ethanol moiety at the C-1 position of the β-carboline ring is a key site for structural modification. The hydroxyl group can be oxidized to a carbonyl group or substituted with other functional groups like halides or amines. The hydrophobicity of this substituent can significantly impact the molecule's ability to cross the blood-brain barrier. For instance, replacing the hydroxyl group with a more hydrophobic trifluoromethyl group (–CH₂CF₃) is a strategy to assess this effect.

The length and nature of the linker at this position also play a crucial role. Studies on β-carboline hybrids have shown that the length of a linker, such as a diamine chain, can influence cytotoxic activity. For example, hybrids linked with butanediamine (n=3) and amyl diamine (n=4) exhibited greater potency than those with a longer hexanediamine (B8719201) (n=5) linker. crimsonpublishers.com

Table 1: Impact of Ethanol Moiety Linker Length on Cytotoxicity

| Linker | Chain Length (n) | Relative Potency |

|---|---|---|

| Butanediamine | 3 | High |

| Amyl diamine | 4 | High |

Influence of Substitutions on the Beta-Carboline Ring System (e.g., C-3, C-6, C-7, C-9)

Modifications at various positions on the β-carboline ring system have profound effects on the biological activity of the resulting derivatives.

C-3 Position: The C-3 position is a frequent target for introducing substituents to enhance antitumor activity. mdpi.comnih.gov Introducing various functional groups, such as amides, can alter the compound's properties. mdpi.com For example, C3-trans-cinnamide linked β-carboline conjugates have shown promising cytotoxic and DNA topoisomerase I inhibitory activities. researchgate.net However, poor water solubility can sometimes limit the antitumor activity of C-3 substituted derivatives. mdpi.com

C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions of the β-carboline ring are also significant for modulating activity. For instance, a methoxy (B1213986) group at C-6 has been shown to be important for activity against 5-hydroxytryptamine receptors. acs.org In some derivatives, a chloro group at C-6 did not significantly affect the type of cell death induced (apoptosis) but was a key feature in some active compounds. nih.gov Furthermore, C-7 methoxylation has been found to be favorable for increasing the cytotoxic activities of certain N9-heterobivalent β-carbolines. nih.gov

C-9 Position: The N-9 position of the indole (B1671886) ring is another critical site for modification. N9-substituted β-carbolines, particularly with naphthalene (B1677914) or indole rings, have shown prominent cytotoxic activity. crimsonpublishers.com The order of reactivity for cytotoxic potential was found to be naphthalene > indole > 6-membered heterocyclic > 5-membered heterocyclic rings. crimsonpublishers.com Methylation at the N-9 position has also been shown to increase cytotoxic activity compared to the free N-9-H. nih.gov

Table 2: Influence of Substituents on the β-Carboline Ring

| Position | Substituent | Effect on Activity |

|---|---|---|

| C-3 | trans-cinnamide | Increased cytotoxicity and Topo I inhibition researchgate.net |

| C-6 | Methoxy | Important for 5-HT receptor binding acs.org |

| C-6 | Chloro | No significant effect on apoptosis induction in some cases nih.gov |

| C-7 | Methoxy | Favorable for cytotoxicity in N9-heterobivalent derivatives nih.gov |

| C-9 | Naphthalene | Prominent cytotoxicity crimsonpublishers.com |

| C-9 | Indole | Prominent cytotoxicity crimsonpublishers.com |

Effect of Ring Saturation and Aromatization on Activity

The degree of saturation in the pyridine (B92270) ring of the β-carboline scaffold is a key determinant of its biological activity. The fully aromatic β-carbolines, partially saturated dihydro-β-carbolines (DHβC), and fully saturated tetrahydro-β-carbolines (THβC) exhibit different pharmacological profiles. nih.gov

Aromatization of tetrahydro-β-carboline derivatives is a common synthetic step to produce the active β-carboline core. nih.gov The planarity of the aromatic system is crucial for DNA intercalation, a primary mechanism of action for the antitumor effects of many β-carboline derivatives. mdpi.comnih.gov Conversely, the saturation of the C-ring in tetrahydro-β-carbolines can lead to different biological activities. For instance, certain tetrahydro-β-carboline derivatives have been identified as potent antimalarial agents. nih.gov The process of aromatization can be achieved using various oxidizing agents. nih.gov

Design and Evaluation of Heterobivalent and Hybrid Beta-Carboline Conjugates

The development of heterobivalent and hybrid β-carboline conjugates represents a sophisticated strategy to enhance potency and selectivity. This approach involves linking the β-carboline scaffold to other pharmacologically active molecules.

Heterobivalent Conjugates: These molecules consist of two β-carboline units linked together. For example, N9-heterobivalent β-carbolines have been synthesized and evaluated as angiogenesis inhibitors, with some compounds showing strong cytotoxic activities. nih.gov Bivalent ligands of β-carboline-3-carboxylate-t-butyl ester (βCCt) have also been designed to expand the SAR to larger molecules. nih.gov

Hybrid Conjugates: This strategy involves combining the β-carboline core with other distinct pharmacophores to create a single molecule with potentially synergistic or novel activities. Examples include:

β-carboline-1,3,4-oxadiazole hybrids: Designed as histone deacetylase (HDAC) inhibitors with antitumor effects. researchgate.net

C3-quinazolinone linked β-carboline conjugates: Evaluated as DNA intercalative topoisomerase I inhibitors. jscimedcentral.com

β-carboline-chalcone hybrids: Investigated for their cytotoxicity against various cancer cell lines. nih.gov

β-carboline-dithiocarbamate hybrids: Synthesized and evaluated for in vitro cytotoxicity. nih.gov

β-carboline-pyridine hybrids: Designed to leverage the bioisosteric properties of the pyridine ring. nih.gov

These hybrid molecules often exhibit enhanced potency and can sometimes overcome drug resistance. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach helps in understanding the structural requirements for activity and in designing more potent molecules.

For β-carboline derivatives, both 2D and 3D-QSAR studies have been performed to investigate the structural requirements for antitumor activity. benthamdirect.com These models have highlighted the importance of specific positions on the β-carboline ring, such as C-1, C-2, C-3, C-7, and C-9, for the antitumor pharmacophore. nih.gov

A typical QSAR study involves:

Data Collection: Gathering a dataset of compounds with known biological activity.

Descriptor Calculation: Calculating various molecular descriptors (e.g., topological, geometrical, electronic) for each compound.

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical model that relates the descriptors to the activity. researchgate.net

Model Validation: Assessing the statistical significance and predictive ability of the model.

Successful QSAR models for β-carboline derivatives have shown good correlation coefficients (r²) and predictive power (q²), indicating their reliability in predicting the activity of new, untested compounds. benthamdirect.comnih.gov These models can guide the synthesis of novel derivatives with potentially enhanced therapeutic effects. mdpi.comimist.ma

Pharmacophore Identification and Molecular Design Principles for Potency and Selectivity

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For β-carboline derivatives, pharmacophore models have been developed to understand their interaction with various biological targets.

Key pharmacophoric features for β-carboline derivatives often include:

Aromatic rings: For π-π stacking interactions.

Hydrogen bond donors and acceptors: For specific interactions with target proteins. nih.gov

Hydrophobic groups: For binding to hydrophobic pockets in the target. nih.gov

Studies have identified that for antitumor activity, the pharmacophore of β-carboline molecules is marked at positions C-1, C-2, C-3, C-7, and C-9 of the ring. nih.gov For instance, a five-point pharmacophore hypothesis has been used to develop 3D-QSAR models for antitumor β-carboline derivatives. benthamdirect.com

Molecular design principles derived from SAR and pharmacophore studies guide the optimization of potency and selectivity. For example, to achieve selectivity for specific receptor subtypes, such as the α1 benzodiazepine (B76468) receptor subtype, specific substitutions at the C-3 and C-6 positions of the β-carboline ring have been explored. nih.gov The design of heterobivalent and hybrid molecules is another advanced strategy to improve potency and target selectivity. nih.govresearchgate.net

Preclinical Pharmacological and Biological Evaluations in Vitro and in Vivo Mechanistic Studies

In Vitro Assays for Biological Activity Profiling

In vitro studies have been instrumental in characterizing the bioactivity of 2-(9H-beta-Carbolin-1-yl)ethanol, revealing its effects on various enzymes, receptors, and cell processes.

At present, there is no publicly available scientific literature detailing specific enzyme inhibition assays for this compound. Research into the direct inhibitory effects of this compound on specific enzymes is an area that warrants further investigation to fully elucidate its pharmacological profile.

Similarly, detailed receptor binding and ligand affinity assays for this compound are not extensively reported in the current body of scientific literature. Understanding the interaction of this molecule with specific cellular receptors is crucial for identifying its potential signaling pathways and therapeutic targets.

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. Studies have shown that this compound can induce cell death and inhibit the growth of cancer cells. For instance, its impact on apoptosis (programmed cell death) and the cell cycle has been a subject of investigation, suggesting that it may interfere with the normal progression of cell division in cancerous cells.

The antimicrobial and antifungal properties of β-carboline alkaloids have been a subject of interest. While specific and detailed studies on the antimicrobial and antifungal spectrum of this compound are limited in publicly accessible literature, the broader class of β-carbolines has demonstrated activity against various bacterial and fungal strains. Further research is required to specifically determine the efficacy and spectrum of this compound against a wide range of pathogenic microorganisms.

In Vivo Mechanistic Studies (Animal Models, excluding clinical trial data)

In vivo studies provide a more complex biological system to evaluate the effects of a compound, offering insights that are not possible from in vitro assays alone.

The anti-angiogenic potential of β-carboline derivatives has been explored using models such as the Chicken Chorioallantoic Membrane (CAM) assay. This model is widely used to study the formation of new blood vessels, a critical process for tumor growth and metastasis. While specific studies focusing solely on this compound in the CAM assay are not extensively documented, related β-carboline compounds have shown the ability to inhibit angiogenesis in this model. This suggests that this compound may also possess anti-angiogenic properties, a hypothesis that requires direct experimental validation.

Neuroactive Property Optimization in Preclinical Models

The neuroactive profile of β-carboline alkaloids is a subject of extensive research, with efforts focused on enhancing therapeutic effects while minimizing unwanted neurotoxicity. Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of these compounds. researchgate.netresearchgate.net Modifications at various positions of the β-carboline nucleus, particularly at positions 3 and 9, have been shown to significantly influence their neuropharmacological properties. researchgate.netmdpi.com

For instance, the introduction of an ethoxycarbonyl or carboxyl substituent at the 3-position of the β-carboline ring has been demonstrated to dramatically reduce acute toxicity and neurotoxicity in preclinical models. researchgate.net This has been a key strategy in developing derivatives with a more favorable therapeutic window. Furthermore, substitutions at the 9-position with short alkyl or benzyl (B1604629) groups have been shown to modulate the neuroactive profile. researchgate.net In some cases, 9-acetylation of β-carboline derivatives has been observed to alter their interaction with benzodiazepine (B76468) receptors in vivo, potentially due to hydrolysis in plasma. nih.gov

Recent research has also explored the neuroprotective potential of β-carboline derivatives in models of neurodegenerative diseases like Parkinson's disease. nih.gov Certain 3-tetrazolyl-β-carboline derivatives have shown relevant neuroprotective activity against neurotoxin-induced cell death in vitro, with one derivative in particular, 3-(1-benzyl-1H-tetrazol-5-yl)-1-(p-dimethylaminophenyl)-β-carboline, demonstrating low cytotoxicity and significant protection against MPP+-induced cell death. nih.gov

Table 1: Preclinical Neuroactive Property Optimization of β-Carboline Derivatives

| Compound/Derivative Class | Preclinical Model | Key Findings on Neuroactive Properties | Mechanistic Insights |

|---|---|---|---|

| 9-substituted β-carboline derivatives | In vivo (mice) | Introduction of a short alkyl or benzyl group at position-9 influenced antitumor activity and neurotoxicity. researchgate.net | Modulation of the overall physicochemical properties of the molecule, affecting its interaction with biological targets. |

| 3-substituted β-carboline derivatives | In vivo (mice) | An ethoxycarbonyl or carboxyl substituent at position-3 dramatically reduced acute toxicity and neurotoxicity. researchgate.net | Alteration of the molecule's polarity and binding affinity to neuroreceptors. |

| 9-acetylated β-carboline derivatives | In vivo (rabbit) | 9-acetylation altered the in vivo neuropharmacological profile compared to in vitro receptor binding assays, suggesting metabolic conversion. nih.gov | Potential prodrug effect, with hydrolysis in plasma releasing the active compound. |

| 3-tetrazolyl-β-carboline derivatives | In vitro (neuroblastoma cells) | Showed neuroprotective effects against MPP+-induced cytotoxicity, a model for Parkinson's disease. nih.gov | Prevention of neurotoxin-induced cell death pathways. |

Antitumor Efficacy in Preclinical Animal Models (Focus on Mechanistic Insights)

The antitumor potential of β-carboline alkaloids has been extensively investigated, with numerous studies demonstrating their efficacy in various preclinical cancer models. researchgate.netresearchgate.net The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. researchgate.netnih.gov

One of the primary mechanisms of antitumor activity for β-carboline derivatives is the induction of apoptosis, often through the intrinsic mitochondrial pathway. researchgate.net These compounds can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. researchgate.net By downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins, β-carboline derivatives can trigger the mitochondrial release of cytochrome c and subsequent activation of caspases, leading to programmed cell death.

Furthermore, β-carboline derivatives have been shown to induce cell cycle arrest, primarily at the S and G2/M phases, in various cancer cell lines. nih.gov This effect is often associated with the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.gov By arresting the cell cycle, these compounds prevent cancer cells from proliferating. Some β-carboline dimers have been found to intercalate with Cyclin-A2, leading to cell cycle arrest and inhibition of tumor proliferation. nih.gov

In addition to inducing apoptosis and cell cycle arrest, some β-carboline derivatives exhibit anti-metastatic properties. For example, a derivative of this compound has been developed as a P-selectin inhibitor, which has shown the ability to attenuate tumor metastasis by inhibiting the interaction of tumor cells with blood components.

Recent studies have also highlighted the role of autophagy in the antitumor effects of β-carboline derivatives. One study demonstrated that a novel β-carboline derivative suppressed tumor growth in a mouse colorectal cancer model by stimulating the ATG5/ATG7-dependent autophagic pathway. nih.gov

Table 2: Antitumor Efficacy and Mechanistic Insights of β-Carboline Derivatives in Preclinical Models

| Compound/Derivative Class | Preclinical Model | Antitumor Efficacy | Mechanistic Insights |

|---|---|---|---|

| 9-substituted β-carboline derivatives | In vivo (mice) | Significant antitumor activity with reduced toxicity depending on substituents at positions 3 and 9. researchgate.net | Enhanced cytotoxicity and reduced neurotoxicity through structural modifications. researchgate.net |

| β-Carboline dimers | In vivo (mice with sarcoma) | Inhibition of tumor proliferation. nih.gov | Intercalation with Cyclin-A2, leading to profound cell cycle arrest. nih.gov |

| Novel β-carboline derivative (6g) | In vivo (mouse colorectal cancer homograft model) | Significant suppression of tumor development and reduction in tumor weight. nih.gov | Inhibition of cancer cell growth by stimulating the ATG5/ATG7-dependent autophagic pathway. nih.gov |

| 3-substituted β-carboline derivatives | In vitro (HeLa cells) | Induction of S and G2-M arrest. nih.gov | DNA targeting and induction of DNA damage. nih.gov |

| General β-carboline alkaloids | In vitro and in vivo models | Inhibition of cancer cell proliferation and angiogenesis. researchgate.net | Modulation of the Bcl-2 protein family, enhancement of caspase expression, and downregulation of VEGF. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, COSY, TOCSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(9H-beta-Carbolin-1-yl)ethanol. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the exact connectivity of all protons and carbons in the molecule can be established. nih.govnih.gov

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In this compound, distinct signals would be observed for the carbons of the indole (B1671886) and pyridine (B92270) rings of the β-carboline nucleus, as well as for the two carbons of the ethanol (B145695) side chain. docbrown.infohmdb.ca The carbon attached to the hydroxyl group would exhibit a characteristic downfield shift compared to the terminal methyl carbon. docbrown.info

2D NMR Techniques (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the ethanol side chain (CH₂-CH₂OH) and the spin systems within the aromatic rings of the β-carboline core.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their corresponding proton assignments.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values based on related structures and general chemical shift principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CH₂ | ~3.2 | ~35 |

| CH₂-OH | ~4.0 | ~60 |

| OH | Variable | - |

| Aromatic CHs | 7.0 - 8.5 | 110 - 140 |

| Aromatic Quaternary Cs | - | 120 - 145 |

| NH | >10 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., FAB-MS, HRMS, Q-TOF)

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and assessing its purity. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Q-TOF (Quadrupole Time-of-Flight), provide a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. nih.gov For this compound (C₁₃H₁₂N₂O), the expected exact mass would be calculated and compared to the measured value, typically with an error of less than 5 ppm, to confirm the molecular formula.

Fragmentation Pattern: In addition to the molecular ion peak, the mass spectrum displays a characteristic fragmentation pattern that provides further structural information. csic.esresearchgate.net For this compound, common fragmentation pathways would likely involve the loss of the ethanol side chain or parts of it, as well as fragmentation of the β-carboline ring system. Analysis of these fragment ions helps to corroborate the proposed structure.

Fast Atom Bombardment (FAB-MS): While less common now, FAB-MS is a soft ionization technique that can be used to analyze polar and thermally labile compounds like this compound, often providing a clear molecular ion peak.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight (Nominal) | 212 |

| Exact Mass (Calculated) | 212.09496 |

| Common Fragmentation Ions | [M-CH₂OH]⁺, [M-C₂H₄OH]⁺, fragments of the β-carboline core |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govdocbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups.

Key expected absorption bands include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding. youtube.com

N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ corresponding to the N-H group in the indole ring.

C-H stretch (aromatic): Absorption bands typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorption bands typically below 3000 cm⁻¹ for the methylene (B1212753) groups.

C=C and C=N stretches: A series of sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and pyridine rings.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region due to the C-O single bond of the ethanol group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Amine (N-H) | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Aromatic C=C/C=N | Ring Stretch | 1450-1650 |

| Alcohol C-O | C-O Stretch | 1000-1200 |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of a sample of this compound and for quantifying its concentration. fishersci.seresearchgate.net

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis or fluorescence detector, is used to monitor the eluting components.

For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound. HPLC can also be used to develop quantitative analytical methods by creating a calibration curve with standards of known concentration. europa.eu

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of all atoms in the crystal lattice.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous proof of its structure, including bond lengths, bond angles, and the conformation of the ethanol side chain relative to the β-carboline ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal packing. At present, there is no publicly available X-ray crystal structure for this compound in the search results.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of 2-(9H-beta-Carbolin-1-yl)ethanol, docking simulations are instrumental in elucidating its interactions with various biological targets.

Researchers have employed software such as AutoDock Vina to investigate the binding modes of this compound with enzymes and receptors. These simulations predict the binding affinity, represented as a docking score, and detail the specific amino acid residues involved in the interaction. For instance, studies have shown that the β-carboline scaffold can form hydrogen bonds and π-π stacking interactions with the active sites of target proteins. The ethanol (B145695) side chain can also participate in forming additional hydrogen bonds, further stabilizing the ligand-protein complex.

A study on the inhibitory effects of β-carboline derivatives on monoamine oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism, utilized molecular docking to understand the structure-activity relationship. The docking results for compounds structurally similar to this compound revealed crucial interactions with amino acid residues such as TYR407 and TYR444 within the active site of MAO-A.

Table 1: Example of Molecular Docking Data for a β-Carboline Derivative with a Target Protein

| Parameter | Value |

| Target Protein | Monoamine Oxidase A (MAO-A) |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR407, TYR444, PHE208 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of this compound and the stability of its complex with a biological target.

Upon docking this compound into a protein's active site, MD simulations can be run to observe how the complex behaves in a more physiologically relevant environment, typically including water and ions. These simulations can confirm the stability of the interactions predicted by docking and reveal any significant conformational changes in either the ligand or the protein. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the complex over the simulation time.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The analysis of the electronic structure is fundamental to understanding the reactivity of the molecule and its ability to participate in various non-covalent interactions. For example, the distribution of electrostatic potential on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack, as well as sites for hydrogen bonding. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and kinetic stability of the molecule.

In Silico ADME Prediction (Focus on Distribution and Metabolism Aspects Relevant to Research)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and is applied to research compounds like this compound to forecast their pharmacokinetic behavior.

For distribution, computational models can predict parameters such as the blood-brain barrier (BBB) permeability and plasma protein binding. Given the neurological effects of many β-carbolines, predicting whether this compound can cross the BBB is of significant research interest.

In terms of metabolism, in silico tools can predict the potential sites of metabolism on the molecule by cytochrome P450 (CYP) enzymes. For this compound, the aromatic rings and the ethanol side chain are potential sites for oxidative metabolism. Predicting the metabolic fate of the compound is essential for understanding its duration of action and potential for drug-drug interactions.

Table 2: Predicted In Silico ADME Properties for a β-Carboline Scaffold

| ADME Property | Predicted Outcome | Implication for Research |

| Blood-Brain Barrier Permeability | Moderate to High | Potential for central nervous system activity |

| Plasma Protein Binding | High | May affect the free concentration of the compound |

| CYP450 Metabolism Prediction | Likely substrate for CYP2D6 and CYP3A4 | Potential for metabolic drug interactions |

Virtual Screening and Lead Optimization Strategies

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. The β-carboline scaffold, present in this compound, often serves as a privileged structure in such campaigns due to its known interactions with a wide range of biological targets.

Once a hit compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a pivotal role in this process. For a molecule like this compound, lead optimization might involve modifying the ethanol side chain or substituting various positions on the β-carboline ring. For example, computational models can predict how these modifications would affect binding affinity to the target and its ADME properties, thereby guiding the synthesis of new, improved analogues.

Future Research Directions and Therapeutic Implications

Elucidating Novel Biological Targets and Signaling Pathways

While the broader class of β-carboline alkaloids is known to interact with a range of biological targets, the specific molecular interactions of 2-(9H-beta-Carbolin-1-yl)ethanol are still an active area of research. The core β-carboline structure is known to bind to various enzymes and receptors, thereby modulating their activity. Future research should aim to identify novel and specific biological targets for this compound to better understand its mechanism of action.

Initial investigations have shown that β-carbolines can interact with neurotransmitter receptors in the brain, suggesting potential neuroprotective effects. Specifically, natural and synthetic β-carbolines have demonstrated high affinity for benzodiazepine (B76468), dopamine (B1211576), 5-hydroxytryptamine (serotonin), and imidazoline (B1206853) receptors. acs.org Furthermore, they are known inhibitors of enzymes such as topoisomerase I and II, cyclin-dependent kinases (CDKs), and monoamine oxidase (MAO). acs.orgnih.gov

A particularly interesting avenue for future research is the exploration of targets beyond the central nervous system. For instance, a derivative, N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF), has been identified as a P-selectin inhibitor, a protein involved in thrombosis and inflammation, suggesting that this compound derivatives could have applications in treating conditions related to these processes. nih.gov

Future studies could employ a variety of modern techniques to uncover novel targets. In silico virtual screening against large databases of biological targets, such as the Brazilian Malaria Molecular Targets (BRAMMT), has already shown promise in identifying potential interactions for other β-carboline derivatives. mdpi.comnih.gov This computational approach can efficiently narrow down potential targets for further experimental validation.

Once potential targets are identified, detailed mechanistic studies will be necessary to elucidate the downstream signaling pathways affected by this compound. This would involve a combination of molecular and cellular biology techniques to map the cascade of events that follow the binding of the compound to its target.

Rational Design of Highly Selective and Potent Beta-Carboline Derivatives

The chemical structure of this compound provides a versatile platform for the rational design of new derivatives with enhanced selectivity and potency. The presence of the ethanol (B145695) group at the C-1 position offers a key site for chemical modification. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-1, C-3, and N-9 positions of the β-carboline scaffold can significantly influence biological activity and DNA-binding affinity. researchgate.net

A promising strategy for designing novel derivatives is the use of molecular hybridization, where the β-carboline scaffold is combined with other pharmacologically active motifs. nih.gov This approach has been successfully used to create β-carboline derivatives containing hydantoin, thiohydantoin, and urea (B33335) moieties, which have shown a range of biological activities including antiviral and fungicidal properties.

The synthesis of 1-aryl-β-carbolines via Suzuki cross-coupling from a common triflate precursor has proven to be a robust method for creating a diverse library of compounds for screening. acs.org This strategy allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-1 position, enabling a thorough investigation of the SAR at this site.

| Position for Substitution | Potential Modifications | Desired Outcome | Reference |

| C-1 | Aryl groups, heterocyclic moieties | Enhanced receptor binding, improved potency | acs.orgias.ac.in |

| C-3 | Heterocyclic groups, formamide (B127407) groups | Modulated fungicidal and antitumor activity | nih.govmdpi.com |

| N-9 | Methyl, benzyl (B1604629) substituents | Increased DNA affinity | researchgate.net |

| Ethanol Group | Oxidation to carbonyl, substitution with halides/amines | Altered pharmacological properties |

Development of Advanced Drug Delivery Systems for Research Applications

A significant challenge in the therapeutic application of β-carboline alkaloids is their often-poor water solubility, which can limit bioavailability. nih.govresearchgate.net The development of advanced drug delivery systems is therefore crucial for overcoming this hurdle and for enabling more effective research into the biological effects of this compound and its derivatives.

Nanotechnology offers a promising approach to enhance the delivery of these compounds. foodandnutritionjournal.org Encapsulating β-carbolines within nanoparticles can improve their solubility, protect them from degradation, and allow for targeted delivery to specific tissues or cells. bioline.org.br For example, the β-carboline alkaloid harmine (B1663883) has been successfully encapsulated in polylactic-co-glycolic acid (PLGA) nanoparticles. These nanoparticles demonstrated significant cytotoxic properties against breast cancer cells while showing favorable selectivity. nih.gov

Another innovative approach is the development of stimuli-responsive drug delivery systems. A β-carboline photocage-based hydrogen sulfide (B99878) (H₂S) donor has been formulated into Pluronic-coated nanoparticles. rsc.org These nanoparticles are stable and only release their H₂S payload upon light activation, allowing for precise spatial and temporal control over drug delivery. rsc.org Such systems are highly desirable for research applications where localized and controlled administration is necessary.

Future research in this area should explore a variety of nanocarriers, such as liposomes, micelles, and dendrimers, to determine the most effective delivery system for this compound. The characteristics of these delivery systems, including particle size, surface charge, and drug release kinetics, will need to be optimized to achieve the desired biological effects.

| Delivery System | Example Application | Advantages | Reference |

| PLGA Nanoparticles | Encapsulation of harmine for anticancer activity | Improved cytotoxicity and selectivity | nih.gov |

| Pluronic-coated Nanoparticles | Photo-activated H₂S release from a β-carboline donor | Spatiotemporal control of drug release | rsc.org |

| Liposomes | Encapsulation of irinotecan (B1672180) hydrochloride | Potential for improved bioavailability | researchgate.net |

| Nanoemulsions | Enhancing bioavailability of antioxidants | Improved structural stability and release mechanism | foodandnutritionjournal.org |

Integration with Systems Biology Approaches for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond a single-target, single-pathway approach. Systems biology, which integrates data from various "-omics" technologies, provides a powerful framework for studying the complex interactions of this compound within a biological system. frontiersin.org

By combining proteomics (the study of proteins) and metabolomics (the study of metabolites), researchers can obtain a comprehensive snapshot of the cellular changes induced by this compound. For instance, untargeted metabolomics can identify a broad range of metabolites whose concentrations are altered upon treatment with the compound, providing clues about the metabolic pathways that are affected. mdpi.com Similarly, proteomics can reveal changes in protein expression and post-translational modifications, offering insights into the signaling networks that are modulated.

The integration of these multi-omics datasets can help to construct detailed models of the compound's mechanism of action, identify novel biomarkers of its activity, and predict its potential off-target effects. nih.gov For example, an integrated analysis of proteomics and metabolomics data in gallstone disease revealed key pathways involved in the pathology, demonstrating the power of this approach in elucidating complex biological processes. nih.gov